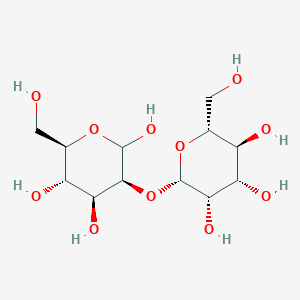
2-O-beta-D-mannopyranosyl-D-mannopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-O-(b-D-Mannopyranosyl)-D-mannopyranose: is a disaccharide composed of two mannose units Mannose is a type of sugar that is a constituent of many polysaccharides and glycoproteins
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-O-(b-D-Mannopyranosyl)-D-mannopyranose typically involves glycosylation reactions. One common method is the Koenigs-Knorr reaction, which involves the condensation of a glycosyl donor (such as a mannopyranosyl bromide) with a glycosyl acceptor (such as a mannopyranose) in the presence of a catalyst like silver carbonate . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules. This method is advantageous due to its specificity and mild reaction conditions, which help in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-O-(b-D-Mannopyranosyl)-D-mannopyranose can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups, leading to the formation of uronic acids.
Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups.
Substitution: This involves the replacement of one functional group with another, such as the acetylation of hydroxyl groups to form acetates.
Common Reagents and Conditions:
Oxidation: Reagents like periodic acid (HIO4) or nitric acid (HNO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acetic anhydride (Ac2O) in the presence of a base like pyridine is used for acetylation reactions.
Major Products:
Oxidation: Uronic acids.
Reduction: Polyols.
Substitution: Acetylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 2-O-(b-D-Mannopyranosyl)-D-mannopyranose is used as a building block for the synthesis of more complex carbohydrates and glycoconjugates. It is also used in the study of glycosylation reactions and mechanisms.
Biology: In biological research, this compound is used to study the role of mannose-containing oligosaccharides in cellular processes, such as cell-cell recognition and signaling. It is also used in the development of glycan-based therapeutics.
Medicine: In medicine, 2-O-(b-D-Mannopyranosyl)-D-mannopyranose is investigated for its potential in drug delivery systems and as a component of vaccines. Its role in modulating immune responses is also a subject of research.
Industry: In the industrial sector, this compound is used in the production of biodegradable materials and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 2-O-(b-D-Mannopyranosyl)-D-mannopyranose involves its interaction with specific molecular targets, such as lectins and glycosyltransferases. These interactions can modulate various biological pathways, including cell signaling and immune responses. The compound’s ability to form hydrogen bonds and its structural compatibility with biological molecules are key factors in its activity.
Comparison with Similar Compounds
Mannosylerythritol Lipids (MELs): These are glycolipids composed of mannose and erythritol units. .
Polyprenyl-Phospho-Mannose: This compound consists of a mannose unit linked to a polyprenyl chain via a phosphate group.
Uniqueness: 2-O-(b-D-Mannopyranosyl)-D-mannopyranose is unique due to its specific glycosidic linkage and its ability to participate in a wide range of chemical reactions. Its structural properties make it a valuable tool in the synthesis of complex carbohydrates and in the study of glycosylation processes.
Properties
Molecular Formula |
C12H22O11 |
|---|---|
Molecular Weight |
342.30 g/mol |
IUPAC Name |
(3S,4S,5S,6R)-6-(hydroxymethyl)-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9+,10+,11?,12+/m1/s1 |
InChI Key |
HIWPGCMGAMJNRG-FZFXURTHSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@H]2[C@H]([C@@H]([C@H](OC2O)CO)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















